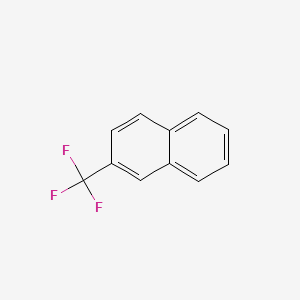

2-(Trifluoromethyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMYQFCVFSVGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446043 | |

| Record name | 2-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-90-8 | |

| Record name | 2-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-(Trifluoromethyl)naphthalene

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)naphthalene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound serves as a critical arylating agent and a valuable scaffold in the synthesis of complex pharmaceutical intermediates and materials. This guide provides a comprehensive overview of the principal synthetic routes to this compound, detailing the mechanistic underpinnings of each methodology. Furthermore, it establishes a robust framework for the structural verification and purity assessment of the final product through a suite of advanced spectroscopic and chromatographic techniques.

The Strategic Importance of the Trifluoromethyl Group in Naphthalene Scaffolds

The trifluoromethyl group is often considered a "superstar" functional group in drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic profile of a molecule.[2][3] When appended to a naphthalene core—a privileged structure in many biologically active compounds—the CF₃ group can enhance resistance to oxidative metabolism by cytochrome P450 enzymes, improve cell membrane permeability, and modulate interactions with biological targets.[1][5] The development of efficient and scalable methods to produce key building blocks like this compound is therefore of paramount importance to the drug discovery pipeline.

Synthetic Methodologies for this compound

The synthesis of this compound can be broadly approached via two strategic pathways: the direct trifluoromethylation of a pre-formed naphthalene ring system or the de novo construction of the naphthalene scaffold from a CF₃-containing precursor.

Direct Trifluoromethylation of Naphthalene Derivatives

Modern synthetic chemistry offers a powerful toolkit for the late-stage introduction of the CF₃ group onto aromatic rings.

A classic yet highly effective method involves the transformation of an amino group into a trifluoromethyl group via a Sandmeyer-type reaction.[6][7] This process begins with the diazotization of 2-naphthylamine (a known carcinogen that must be handled with extreme caution) to form a diazonium salt.[8] This intermediate is then subjected to a copper-mediated reaction with a trifluoromethyl source.[9][10]

The mechanism is believed to involve a single-electron transfer (SET) from a copper(I) species to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical.[11] This radical then couples with a "CuCF₃" species, generated from the trifluoromethyl source, to yield the final product.[11]

Sources

- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 8. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)naphthalene: Properties, Synthesis, and Applications

Introduction

2-(Trifluoromethyl)naphthalene is an aromatic hydrocarbon featuring a naphthalene core substituted with a trifluoromethyl (-CF3) group at the C2 position.[1] This compound serves as a critical building block and intermediate in the synthesis of a wide range of functional materials and biologically active molecules. The incorporation of the trifluoromethyl group, a powerful electron-withdrawing moiety, profoundly influences the molecule's physicochemical properties.[1][2] It enhances lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after substituent in modern drug design.[3][4][5] This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and key applications of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow solid at room temperature.[1] The trifluoromethyl group significantly impacts its electronic and steric profile compared to unsubstituted naphthalene.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 581-90-8 | [6] |

| Molecular Formula | C₁₁H₇F₃ | [1][6] |

| Molecular Weight | 196.17 g/mol | [1][6] |

| Appearance | Colorless to pale yellow solid | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [1] |

| Computed XLogP3 | 4.4 | [6] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will display a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a substituted naphthalene ring.

-

¹³C NMR : The carbon spectrum provides key information, including a characteristic signal for the trifluoromethyl carbon and distinct signals for the ten aromatic carbons.[6]

-

¹⁹F NMR : A single, sharp signal is expected, confirming the presence of the -CF₃ group.[6]

-

-

Mass Spectrometry (MS) : Mass spectrometry, often coupled with Gas Chromatography (GC-MS), will show a molecular ion peak (M+) corresponding to its molecular weight of 196.17.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group.[6]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several routes, often involving the introduction of the trifluoromethyl group onto a pre-formed naphthalene scaffold.

Synthetic Workflow: Grignard-based Trifluoromethylation

A common and effective method involves the reaction of a Grignard reagent with a trifluoroacetate source. This approach is valued for its efficiency and the accessibility of the starting materials.

Caption: Grignard-based synthesis of this compound.

Experimental Protocol: Grignard Reaction

Objective: To synthesize this compound from 2-bromonaphthalene.

Materials:

-

2-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Lithium trifluoroacetate

-

Iodine crystal (as initiator)

-

Aqueous HCl solution

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine.

-

Add a solution of 2-bromonaphthalene in anhydrous ether dropwise to the magnesium. The reaction is initiated by gentle heating or the iodine crystal.

-

Once the reaction starts, continue the addition of the 2-bromonaphthalene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

-

-

Trifluoromethylation:

-

In a separate flask, prepare a suspension of lithium trifluoroacetate in anhydrous ether at a low temperature (e.g., -78 °C).

-

Slowly add the prepared Grignard reagent to the cold trifluoroacetate suspension with vigorous stirring.[7]

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding it to a cold, dilute aqueous HCl solution.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure this compound.[7]

-

Causality and Insights: The use of a Grignard reagent provides a potent nucleophilic carbon source from the naphthalene ring.[8] The reaction with trifluoroacetate proceeds via a nucleophilic acyl substitution-like mechanism, where the highly reactive Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the trifluoromethyl ketone, which is then further attacked to yield the final product after workup. Low temperatures are crucial during the addition to control the high reactivity of the Grignard reagent and prevent side reactions.

Chemical Reactivity and Applications in Drug Development

The electron-withdrawing nature of the trifluoromethyl group deactivates the naphthalene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the 5- and 8-positions. Conversely, it can activate the ring for nucleophilic aromatic substitution under certain conditions.

Role in Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore in modern drug design.[3][4] Its inclusion in a molecule can significantly enhance:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, increasing the drug's half-life.

-

Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes.

-

Binding Affinity: The group's electronic properties can lead to stronger interactions with biological targets, such as enzymes and receptors.

Naphthalene derivatives, including those with trifluoromethyl groups, are found in a variety of pharmacologically active compounds, including anti-inflammatory agents and enzyme inhibitors.[9] The naphthalene core serves as a rigid scaffold that can be functionalized to optimize interactions with target proteins.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1][10]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[11][12]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from heat and ignition sources.[11]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

In case of exposure, seek immediate medical attention. For skin contact, flush with plenty of water; for eye contact, rinse cautiously with water for several minutes.[10]

Conclusion

This compound is a valuable compound with a unique set of properties conferred by the trifluoromethyl group. Its enhanced stability and lipophilicity make it an important intermediate in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10856389, this compound". PubChem. [Link]

-

Fung, S., Abraham, N. A., Bellini, F., & Sestanj, K. (1983). Syntheses of 1-trifluoromethyl-2-naphthalenols via a novel construction of the naphthalene nucleus. Canadian Journal of Chemistry, 61(2), 368-371. [Link]

-

Mellor, J. M., El-Sagheer, A. H., El-Tamany, E.-S. H., & Metwally, R. N. (2000). Synthesis of Trifluoromethylnaphthalenes. Tetrahedron, 56(51), 10067–10074. [Link]

-

ChemSrc. This compound | CAS#:581-90-8. [Link]

-

Li, Y., et al. (2023). Visible-Light-Mediated Cascade Construction of Polysubstituted Naphthalene Scaffolds from 2‑Methylbenzophenones and (Trifluoromethyl)alkenes. Organic Letters. [Link]

-

Nishikawa, H., et al. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. Synthesis of 2,7-Bis(fluoromethyl)naphthalene. [Link]

-

SpectraBase. 2-(4-(Trifluoromethyl)phenyl)naphthalene. [Link]

-

Hoffman Fine Chemicals. 2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12476066, 2-Fluoro-1-(trifluoromethyl)naphthalene". PubChem. [Link]

-

Iqbal, N., & Ahmad, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Iqbal, N., & Ahmad, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Signore, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

MDPI. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

ACS Publications. Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. [Link]

-

Wikipedia. 2-Naphthol. [Link]

-

Cheméo. Chemical Properties of Naphthalene, 2-fluoro- (CAS 323-09-1). [Link]

-

National Institute of Standards and Technology. Naphthalene. [Link]

-

National Center for Biotechnology Information. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. [Link]

-

ResearchGate. Substituted naphthalene reaction rates with peroxy-acid treatment: prediction of reactivity using PEST. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 67583, 2-Fluoronaphthalene". PubChem. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12363816, 1-(Trifluoromethyl)naphthalene". PubChem. [Link]

Sources

- 1. CAS 581-90-8: Naphthalene, 2-(trifluoromethyl)- [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C11H7F3 | CID 10856389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Sci-Hub. Synthesis of Trifluoromethylnaphthalenes / Tetrahedron, 2000 [sci-hub.ru]

- 9. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.ca [fishersci.ca]

- 12. geneseo.edu [geneseo.edu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Characterization of 2-(Trifluoromethyl)naphthalene: A Comprehensive Technical Guide

An In-depth Technical Guide

Topic: Spectroscopic data (NMR, IR, MS) of 2-(Trifluoromethyl)naphthalene Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key structural motif in medicinal chemistry and materials science, where the trifluoromethyl group is used to modulate electronic properties, metabolic stability, and lipophilicity. Unambiguous structural confirmation and purity assessment are critical for any research or development application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causality behind experimental choices, provide validated protocols, and offer a detailed interpretation of the resulting data, establishing a benchmark for the analytical validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For fluorinated molecules like this compound, ¹⁹F NMR provides a highly sensitive and direct probe into the chemical environment of the fluorine atoms, complementing the standard ¹H and ¹³C NMR analyses.

Expertise & Experience: The "Why" of NMR Strategy

The analytical strategy for this molecule leverages the unique properties of the ¹⁹F nucleus. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it nearly as sensitive as protons for NMR detection.[1][2] Its chemical shift range is exceptionally wide (over 800 ppm), which minimizes signal overlap and provides high-resolution data.[2] For this compound, a trifluoromethyl group attached to an aromatic system has a characteristic chemical shift, making ¹⁹F NMR an excellent first-pass technique for confirming the presence of this critical functional group.[3] This is then correlated with ¹H and ¹³C data to confirm the precise substitution pattern on the naphthalene core.

Trustworthiness: A Self-Validating NMR Protocol

The following protocol is designed to generate reproducible and high-quality data. The choice of solvent and internal standard is critical for ensuring data accuracy.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar aromatic compounds and its well-characterized residual solvent peak.

-

For quantitative analysis, add a known amount of an internal standard, such as 1,3,5-trimethoxybenzene.[4] For routine characterization, tetramethylsilane (TMS) present in the solvent serves as the 0 ppm reference for ¹H and ¹³C spectra.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition (400 MHz Spectrometer):

-

Tune and shim the spectrometer probe for the specific sample to ensure optimal magnetic field homogeneity.

-

¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data with a spectral width of ~220 ppm. Due to the lower sensitivity of ¹³C, a longer acquisition time with more scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds is necessary. Proton decoupling is standard.

-

¹⁹F NMR: Acquire data with a spectral width of ~250 ppm. A reference standard like trifluorotoluene (-63.72 ppm) or trifluoroacetic acid (-76.55 ppm) can be used, although modern spectrometers can reference internally relative to CFCl₃ (0 ppm).[5] Proton decoupling is typically not required but can simplify spectra if long-range couplings are present.

-

Data Interpretation and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (typically 7.0-8.5 ppm). The naphthalene ring system contains 7 protons. Due to the C₂ substitution, the protons will exhibit complex splitting patterns (multiplets) arising from ortho, meta, and para couplings. The signals for protons on the same ring as the CF₃ group will be shifted downfield due to the electron-withdrawing nature of the trifluoromethyl group.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 11 distinct signals, corresponding to the 10 carbons of the naphthalene core and the one carbon of the trifluoromethyl group. Key features include:

-

Aromatic Carbons: Signals appear in the ~120-140 ppm range.

-

Trifluoromethyl Carbon (CF₃): This carbon signal is uniquely split into a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The chemical shift is typically around 120-130 ppm.[7]

-

Ipso-Carbon (C-2): The carbon directly attached to the CF₃ group will also show a smaller quartet splitting due to two-bond coupling (²J_CF).[7]

¹⁹F NMR Spectroscopy

This is the most direct method for confirming the trifluoromethyl group.

-

Chemical Shift: The CF₃ group attached to an aromatic ring typically resonates between -60 and -65 ppm.[7][8] For 1-(trifluoromethyl)naphthalene, a value of -59.72 ppm has been reported, and similar values are expected for the 2-isomer.[7]

-

Multiplicity: In the absence of other fluorine atoms in the molecule, the three equivalent fluorine nuclei of the CF₃ group will appear as a sharp singlet in the proton-decoupled spectrum.

Summary of NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

| ¹³C | ~ 124 (q) | ¹J_CF ≈ 271 Hz | -CF₃ |

| ~ 135 (q) | ²J_CF ≈ 33 Hz | C-2 (ipso-carbon) | |

| ~ 124-134 | Multiple signals | Aromatic Carbons | |

| ¹H | ~ 7.5-8.2 | Multiplets | Aromatic Protons |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The data presented is synthesized from typical values for trifluoromethyl-substituted aromatics.[7]

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

Spectral Interpretation

The IR spectrum provides a distinct "fingerprint" for this compound. The most informative regions are:

-

C-F Stretching Region (1400-1000 cm⁻¹): The trifluoromethyl group gives rise to very strong and characteristic absorption bands in this region due to C-F stretching vibrations. These are often the most intense peaks in the spectrum.[9]

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): Weak to medium sharp peaks appear just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.[10]

-

Aromatic C=C Stretching (1650-1450 cm⁻¹): Several medium-intensity bands appear in this region, corresponding to the stretching vibrations of the naphthalene carbon framework.

-

C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of bands in this region can sometimes provide information about the substitution pattern on the aromatic ring.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 1620-1580 | Medium | C=C Stretch | Aromatic Ring |

| 1350-1100 | Very Strong | C-F Stretch | Trifluoromethyl Group |

| ~780 | Strong | C-H Bend | Out-of-plane |

Note: Values are typical for this class of compound.[10][11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is ideally suited for a volatile, thermally stable compound like this compound.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC. A standard nonpolar column (e.g., DB-5ms) is used. The oven temperature is ramped (e.g., from 50°C to 250°C) to separate the compound from any impurities.

-

Ionization (EI): As the compound elutes from the GC column, it enters the MS source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron, forming a positively charged radical cation known as the molecular ion (M⁺•).[12]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[13]

Analysis of the Mass Spectrum

The mass spectrum plots relative ion abundance against m/z.

-

Molecular Ion (M⁺•): The molecular weight of C₁₁H₇F₃ is 196.17 g/mol .[14] The mass spectrum should show a prominent peak at m/z = 196, corresponding to the molecular ion. This peak confirms the elemental formula.

-

Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment in a predictable way. For trifluoromethylated aromatics, common fragmentation pathways include:

-

Loss of a fluorine atom: A peak at m/z = 177 ([M-F]⁺).

-

Loss of the trifluoromethyl radical: A peak at m/z = 127 ([M-CF₃]⁺), corresponding to the naphthyl cation. This is often a very stable and thus abundant fragment.[15]

-

Summary of Mass Spectrometry Data

| m/z Value | Proposed Fragment | Formula | Significance |

| 196 | [M]⁺• | [C₁₁H₇F₃]⁺• | Molecular Ion |

| 177 | [M-F]⁺ | [C₁₁H₇F₂]⁺ | Loss of fluorine |

| 147 | [M-CF₂]⁺• | [C₁₀H₇F]⁺• | Rearrangement and loss |

| 127 | [M-CF₃]⁺ | [C₁₀H₇]⁺ | Naphthyl cation |

Note: Data is based on typical fragmentation of related compounds.[15][16]

Visualization: Proposed EI Fragmentation Pathway

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when a systematic, multi-technique approach is employed. ¹⁹F NMR provides an immediate and unambiguous confirmation of the trifluoromethyl group. ¹H and ¹³C NMR confirm the naphthalene backbone and the substitution pattern. FTIR spectroscopy validates the presence of key functional groups through their characteristic vibrations, especially the powerful C-F stretching bands. Finally, Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide a robust and self-validating dataset essential for quality control in research and drug development.

References

-

Douglass, M. R., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. Available at: [Link]

-

Li, Y., et al. (2013). Silver-Catalyzed Trifluoromethylation of Arylboronic Acids: A Perfluoroalkyl-Group-Transfer Reaction - Supporting Information. Angewandte Chemie. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. Available at: [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Schahl, A., et al. (2019). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). This compound. Wiley SpectraBase. Available at: [Link]

-

Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]

-

SpectraBase. (n.d.). 1-(Trifluoromethyl)naphthalene. Wiley SpectraBase. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. UW-Madison Chemistry Facilities. Available at: [Link]

-

SpectraBase. (n.d.). 2-(4-(Trifluoromethyl)phenyl)naphthalene. Wiley SpectraBase. Available at: [Link]

-

ResearchGate. (n.d.). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies. Request PDF. Available at: [Link]

-

Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH National Library of Medicine. Available at: [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

-

MassBank. (n.d.). msbnk-aces_su-as000022. MassBank. Available at: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. Available at: [Link]

-

Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). HMDB. Available at: [Link]

-

Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]

-

Organic Chemistry Tutor. (2020). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Available at: [Link]

-

Chem 203. (n.d.). Mass Spectrometry: Fragmentation. University of Illinois. Available at: [Link]

-

El-Guesmi, N., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank. Available at: [Link]

-

Li, Y., et al. (2020). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Available at: [Link]

-

LibreTexts Chemistry. (2021). 5.5: Chemical Shift. Chemistry LibreTexts. Available at: [Link]

-

Raharjo, T. J., & Kurniawan, F. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

NASA Ames Research Center. (n.d.). Mid-IR Spectra of Naphthalene in H₂O. The Astrophysics & Astrochemistry Laboratory. Available at: [Link]

-

Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Agilent. Available at: [Link]

-

Wang, Y., et al. (2015). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. Available at: [Link]

-

AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Available at: [Link]

-

Wikipedia. (n.d.). Time-of-flight mass spectrometry. Wikipedia. Available at: [Link]

-

Johnson, T. J., et al. (2011). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Trifluoromethyl)naphthalene. PubChem Compound Database. Available at: [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for CrystEngComm. RSC Publishing. Available at: [Link]

-

Pirali, O., et al. (2013). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics. Available at: [Link]

-

PUBDB. (2020). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. PUBDB. Available at: [Link]

Sources

- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. azom.com [azom.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. colorado.edu [colorado.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR Spectra of Naphthalene in Water Ice [astrochemistry.org]

- 11. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. This compound | C11H7F3 | CID 10856389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

Quantum chemical calculations for 2-(Trifluoromethyl)naphthalene

An In-depth Technical Guide to the Quantum Chemical Calculation of 2-(Trifluoromethyl)naphthalene

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing trifluoromethyl group profoundly influences the electronic structure and reactivity of the naphthalene scaffold, making computational analysis an indispensable tool for predicting its properties and guiding experimental design[1][2]. This document details a robust computational workflow using Density Functional Theory (DFT), outlines the theoretical underpinnings of key analytical methods, and provides field-proven insights into the interpretation of calculated data. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Computational Scrutiny

This compound is an aromatic hydrocarbon where a trifluoromethyl (-CF3) group is substituted at the C2 position of the naphthalene ring system[1]. The -CF3 group is a powerful electron-withdrawing substituent that significantly modulates the electronic properties, metabolic stability, and lipophilicity of the parent molecule[2]. These modifications are highly sought after in drug design and the development of advanced materials.

Quantum chemical calculations offer a powerful, cost-effective alternative to purely empirical methods, providing unparalleled insight into:

-

Molecular Structure: Precise determination of bond lengths, angles, and conformations.

-

Chemical Reactivity: Identification of reactive sites and prediction of reaction pathways.

-

Electronic Properties: Understanding electron distribution, stability, and charge transfer characteristics.

-

Spectroscopic Signatures: Predicting IR, Raman, and NMR spectra to aid in experimental characterization[3][4].

This guide employs Density Functional Theory (DFT), a method that offers an optimal balance of computational accuracy and efficiency for molecules of this size and complexity[5].

The Computational Protocol: A Validated Workflow

The integrity of any computational study rests on a robust and well-justified methodology. The following workflow is grounded in established best practices for substituted polycyclic aromatic hydrocarbons.

Foundational Choices: Functional and Basis Set Selection

The choice of a theoretical model is the most critical step in a DFT calculation. Our protocol relies on a widely validated combination for organic molecules:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Expertise & Causality: B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. This approach effectively mitigates some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of molecular geometries and electronic properties for systems like this compound[5][6]. It has demonstrated reliable performance in numerous studies on substituted aromatic compounds[7].

-

-

Basis Set: 6-311++G(d,p)

-

Expertise & Causality: This Pople-style, split-valence basis set provides the necessary flexibility to accurately model the molecule's electronic structure.

-

6-311 : A triple-zeta basis set that describes core orbitals with one function and valence orbitals with three, allowing for greater variational freedom.

-

++G : Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the diffuse nature of the π-system in naphthalene and the electron distribution around the highly electronegative fluorine atoms.

-

(d,p) : Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape, which is essential for describing the distorted electron density in chemical bonds, particularly the C-F bonds[4][5][6].

-

-

Step-by-Step Computational Workflow

All calculations should be performed using a validated quantum chemistry software package, such as Gaussian, ORCA, or GAMESS[5].

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Structure Input: Construct the initial 3D structure of this compound using a molecular builder.

-

Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory to locate the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory.

-

Trustworthiness Check: A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, requiring re-optimization.

-

-

Zero-Point Energy Correction: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), which should be used to correct the total electronic energy.

The diagram below illustrates the comprehensive computational workflow.

Caption: A flowchart of the quantum chemical calculation protocol.

Analysis of Computed Properties

Molecular Geometry

The optimization process yields the equilibrium geometry of the molecule. The introduction of the bulky and electronegative -CF3 group is expected to cause minor distortions in the planarity of the naphthalene ring and influence adjacent bond lengths and angles compared to unsubstituted naphthalene.

Table 1: Selected Optimized Geometric Parameters for this compound at B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value | Expected Impact of -CF3 Group |

| Bond Length | C2-C(CF3) | ~1.50 Å | Elongated due to steric hindrance and electrostatic repulsion. |

| Bond Length | C-F (avg.) | ~1.34 Å | Typical C(sp³)-F bond length. |

| Bond Length | C1-C2 | ~1.37 Å | Minor perturbation from standard naphthalene C-C bonds. |

| Bond Length | C2-C3 | ~1.42 Å | Minor perturbation from standard naphthalene C-C bonds. |

| Bond Angle | C1-C2-C(CF3) | ~121° | Widened due to steric repulsion from the bulky -CF3 group. |

| Bond Angle | F-C-F (avg.) | ~107° | Slightly compressed from ideal tetrahedral angle (109.5°). |

Note: These are representative expected values. Actual calculated values should be reported from the output file.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive[7][8].

The electron-withdrawing -CF3 group is predicted to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. This is because it withdraws electron density from the π-system, making the molecule less likely to be oxidized (lower HOMO) but more susceptible to nucleophilic attack (lower LUMO).

Table 2: Calculated Electronic Properties at B3LYP/6-311++G(d,p)

| Property | Symbol | Formula | Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | - | Relates to Ionization Potential |

| LUMO Energy | ELUMO | - | - | Relates to Electron Affinity |

| Energy Gap | ΔE | ELUMO - EHOMO | - | Chemical Reactivity/Stability |

| Electronegativity | χ | -(ELUMO+EHOMO)/2 | - | Tendency to attract electrons |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | - | Resistance to charge transfer |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density, which is invaluable for identifying sites for intermolecular interactions. It visualizes the electrostatic potential on the molecule's surface, with different colors indicating regions of varying charge.

-

Red/Yellow: Electron-rich regions (negative potential), susceptible to electrophilic attack.

-

Blue/Green: Electron-poor regions (positive potential), susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a strong negative potential (red) around the highly electronegative fluorine atoms and a positive potential (blue) on the hydrogen atoms of the naphthalene ring. The carbon atom of the -CF3 group will also exhibit a significant positive potential. This confirms the electron-withdrawing nature of the substituent and highlights its influence on the entire molecule[4].

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. It calculates the charges on each atom and describes delocalization effects, such as hyperconjugation. For this molecule, NBO analysis can quantify the charge transfer from the naphthalene ring to the -CF3 group, providing a numerical basis for its electron-withdrawing strength[3][8].

Conclusion and Outlook

This guide has detailed a comprehensive and scientifically rigorous protocol for the quantum chemical calculation of this compound using DFT. By following this workflow, researchers can obtain reliable data on the molecule's geometric, electronic, and reactive properties. The insights gained from analyzing the optimized geometry, frontier molecular orbitals, MEP, and NBO charges are crucial for understanding the impact of trifluoromethylation on the naphthalene system. This knowledge can directly inform the rational design of novel pharmaceuticals and functional materials, accelerating the development cycle and reducing reliance on costly and time-consuming experimental synthesis and testing.

References

-

Gorelsky, S. I., & Lever, A. B. P. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. MDPI. [Link]

-

Kareem, R. O., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. [Link]

-

Al-Otaibi, J. S., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. [Link]

-

Obi-Egbedi, N. O., & Ojo, O. E. (2015). DFT study on geometries, electronic structures and electronic absorption of Naphthalene. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Yorulmaz, S., et al. (2018). Spectroscopic characterization and density functional studies of (Z)-1-[(2-methoxy-5-(trifluoromethyl)phenylamino)methylene]naphthalene-2(1H)-one. ResearchGate. [Link]

Sources

- 1. CAS 581-90-8: Naphthalene, 2-(trifluoromethyl)- [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

The Electronic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Electronic Properties of 2-(Trifluoromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic systems represents a cornerstone of modern medicinal chemistry and materials science. Its profound impact on molecular properties such as metabolic stability, lipophilicity, and binding affinity is directly correlated with its potent electron-withdrawing nature. This technical guide provides a comprehensive analysis of the core electronic properties of 2-(Trifluoromethyl)naphthalene, a key building block in the development of novel therapeutics and functional materials. We will delve into the theoretical underpinnings of its electronic structure, detail the experimental and computational methodologies for its characterization, and present a quantitative overview of its key electronic parameters. This guide is intended to serve as a valuable resource for researchers seeking to leverage the unique electronic attributes of this versatile molecule.

The Trifluoromethyl Group: A Game-Changer for Aromatic Systems

The trifluoromethyl group is a powerful modulator of molecular electronic properties. Its three highly electronegative fluorine atoms create a strong dipole moment, rendering it a potent electron-withdrawing group. When appended to an aromatic system like naphthalene, the CF₃ group significantly alters the electron density distribution of the ring system, influencing its reactivity and intermolecular interactions. This perturbation of the electronic landscape is a key reason for the enhanced biological activity and improved pharmacokinetic profiles observed in many trifluoromethylated compounds.

The electron-withdrawing nature of the CF₃ group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[1] This effect is crucial in synthetic chemistry, allowing for regioselective functionalization of the naphthalene core.

Theoretical Framework: Understanding the Electronic Landscape

To comprehend the electronic properties of this compound, it is essential to consider several key quantum chemical descriptors:

-

Ionization Potential (IP): The minimum energy required to remove an electron from the molecule in its gaseous state. A higher IP indicates greater stability of the molecule and its resistance to oxidation.

-

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. A higher EA suggests a greater ability of the molecule to accept an electron, indicating its potential as an electron acceptor.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron. The energy of the LUMO is related to the electron affinity and signifies the ability to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

-

Dipole Moment: A measure of the separation of positive and negative charges in a molecule. The significant dipole moment of the CF₃ group contributes substantially to the overall dipole moment of this compound, influencing its solubility and binding interactions.

The introduction of the electron-withdrawing trifluoromethyl group is expected to lower both the HOMO and LUMO energy levels of the naphthalene core. This stabilization of the frontier orbitals generally leads to an increase in the ionization potential and electron affinity compared to unsubstituted naphthalene.

Caption: Influence of the CF₃ group on naphthalene's electronic properties.

Methodologies for Characterization

The electronic properties of this compound can be elucidated through a combination of computational and experimental techniques.

Computational Chemistry: A Theoretical Lens

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules. By solving the Schrödinger equation within a framework of approximations, DFT can provide valuable insights into:

-

Optimized molecular geometry.

-

HOMO and LUMO energy levels.

-

Ionization potential and electron affinity.

-

Dipole moment.

-

Molecular electrostatic potential maps.

A General DFT Workflow:

Caption: A typical workflow for DFT calculations of electronic properties.

A study on mono- and poly(CF₃)substituted naphthalene derivatives using DFT at the B3LYP/6-311++G(d,p) level of theory has demonstrated the significant impact of the CF₃ group on the electronic properties of the naphthalene core.[2] While this study did not report the specific values for this compound, the trends observed provide a strong basis for estimating its properties.

Experimental Techniques: Empirical Validation

Experimental methods provide crucial data to validate and complement computational findings.

-

Cyclic Voltammetry (CV): This electrochemical technique is used to determine the reduction and oxidation potentials of a molecule. These potentials can be correlated with the HOMO and LUMO energy levels. The HOMO energy can be estimated from the onset of the first oxidation peak, while the LUMO energy can be estimated from the onset of the first reduction peak.

-

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption maxima (λmax) correspond to electronic transitions, primarily the HOMO to LUMO transition. The energy of this transition can be used to estimate the HOMO-LUMO gap. For naphthalene and its derivatives, the absorptions typically occur in the UV range.[3]

Core Electronic Properties of this compound

| Property | Naphthalene (Reference) | This compound (Estimated) | Rationale for Estimation |

| HOMO Energy | ~ -6.1 eV | ~ -6.5 to -6.8 eV | The strong electron-withdrawing CF₃ group significantly stabilizes the HOMO level. |

| LUMO Energy | ~ -1.3 eV | ~ -1.7 to -2.0 eV | The LUMO level is also stabilized by the inductive effect of the CF₃ group. |

| HOMO-LUMO Gap | ~ 4.8 eV | ~ 4.8 to 4.8 eV | The stabilization of both HOMO and LUMO is often comparable, leading to a minimal change in the gap. |

| Ionization Potential | ~ 8.14 eV | ~ 8.5 to 8.8 eV | Corresponds to the stabilization of the HOMO energy. |

| Electron Affinity | ~ -0.19 eV | ~ 0.2 to 0.5 eV | The significantly lowered LUMO energy makes the molecule more amenable to accepting an electron. |

| Dipole Moment | 0 D | ~ 2.5 to 3.0 D | The highly polar C-F bonds in the CF₃ group introduce a significant dipole moment. |

Note: The values for this compound are estimations based on computational trends observed in related molecules and should be confirmed by dedicated experimental or computational studies.

Conclusion and Future Directions

This compound possesses a unique electronic profile characterized by stabilized frontier molecular orbitals, a higher ionization potential and electron affinity, and a significant dipole moment compared to its parent naphthalene. These properties, stemming from the potent electron-withdrawing nature of the trifluoromethyl group, are fundamental to its utility in drug design and materials science.

Future research should focus on precise experimental determination of the electronic properties of this compound to validate and refine the computational models. Further investigation into the impact of these electronic properties on the biological activity of its derivatives will undoubtedly accelerate the development of novel and effective therapeutic agents.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Poleshchuk, O. K., & Treshchalov, A. B. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Molecules, 27(13), 4225. [Link]

-

Koopmans, T. (1934). Über die Zuordnung von Wellenfunktionen und Eigenwerten zu den einzelnen Elektronen eines Atoms. Physica, 1(1-6), 104-113. [Link]

-

Yagupolskii, L. M., Il'chenko, A. Y., & Kondratenko, N. V. (1975). The electronic nature of fluorine-containing substituents. Russian Chemical Reviews, 44(1), 32-52. [Link]

-

Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). Wiley. [Link]

-

Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

-

NIST. (n.d.). Naphthalene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

-

Karelou, O., et al. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Chemistry LibreTexts. (2023). Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

Sources

- 1. This compound | C11H7F3 | CID 10856389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

Solubility and stability of 2-(Trifluoromethyl)naphthalene in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of 2-(Trifluoromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated polycyclic aromatic hydrocarbon (PAH) of increasing interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group onto the naphthalene scaffold significantly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the solubility and stability of this compound in common organic solvents, offering theoretical insights and practical experimental protocols for its handling and characterization.

Part 1: Solubility Profile of this compound

Theoretical Considerations

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound possesses a dual character: a large, nonpolar naphthalene core and a highly polar, electron-withdrawing trifluoromethyl group. This structure suggests a nuanced solubility profile.

Naphthalene, its parent compound, is known to be insoluble in water but soluble in many organic solvents like alcohols, ethers, and chloroform.[2] The strong C-F bonds and the high electronegativity of fluorine in the -CF3 group of this compound introduce polarity. However, the overall molecule remains predominantly non-polar due to the large aromatic surface area. Therefore, its solubility is expected to be highest in solvents that can effectively interact with both the aromatic system and the polar -CF3 group.

Qualitative Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative assessment can be inferred from its structure and the known solubility of similar compounds. The principle of "like dissolves like" is a useful guide.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Non-polar | Sparingly Soluble | The non-polar nature of hexane will interact favorably with the naphthalene core, but poorly with the polar -CF3 group. |

| Toluene | Aromatic, Non-polar | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the naphthalene ring system. |

| Dichloromethane | Polar aprotic | Soluble | The polarity of dichloromethane can interact with the -CF3 group, while its organic nature allows for dissolution of the aromatic core. |

| Acetone | Polar aprotic | Soluble | Acetone is a versatile solvent capable of dissolving a wide range of polar and non-polar compounds.[2] |

| Ethyl Acetate | Polar aprotic | Soluble | A moderately polar solvent that should effectively solvate both the aromatic and fluorinated portions of the molecule. |

| Methanol | Polar protic | Sparingly Soluble | The high polarity and hydrogen-bonding nature of methanol may not be ideal for the large, non-polar naphthalene core. |

| Ethanol | Polar protic | Moderately Soluble | Similar to methanol, but the larger alkyl chain makes it slightly less polar, potentially improving solubility. |

| Water | Polar protic | Insoluble | The large hydrophobic naphthalene core will dominate, leading to very poor aqueous solubility. |

Impact of Temperature on Solubility

The solubility of solid organic compounds in organic solvents generally increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solute. For this compound, it is expected that its solubility in most organic solvents will significantly increase upon heating.

Experimental Protocol for Solubility Determination

A straightforward method for determining the solubility of this compound is the isothermal saturation method.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the same constant temperature for a few hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could cause precipitation or further dissolution.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or GC-MS).

-

Analyze the diluted solution to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Caption: Workflow for experimental solubility determination.

Part 2: Stability of this compound

General Stability Considerations

The this compound molecule is expected to be chemically robust. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting high metabolic and chemical stability.[1] The naphthalene ring system is also relatively stable, though susceptible to degradation under certain conditions.

Potential Degradation Pathways

Hydrolytic Stability:

The trifluoromethyl group on an aromatic ring is generally resistant to hydrolysis. However, under certain pH conditions, particularly alkaline, hydrolysis can occur to form the corresponding carboxylic acid (2-naphthoic acid) and fluoride ions.[1] Studies on trifluoromethylphenols have demonstrated this conversion to hydroxybenzoic acids.[1][3] The rate of hydrolysis is dependent on the pH and the presence of other substituents on the aromatic ring.[3] For this compound, significant hydrolysis is not expected under neutral or acidic conditions but may be observed under strong basic conditions, especially at elevated temperatures.

Photodegradation:

Polycyclic aromatic hydrocarbons are known to undergo photodegradation upon exposure to ultraviolet (UV) light.[4] This process often involves oxidation and can lead to the formation of various degradation products, including quinones and hydroxylated derivatives.[4] The presence of the trifluoromethyl group may influence the rate and pathway of photodegradation. It is advisable to protect solutions of this compound from light to prevent potential degradation.

Thermal Stability:

Fluorinated organic compounds generally exhibit high thermal stability. The trifluoromethyl group is known to enhance the thermal stability of organic molecules.[5] Therefore, this compound is expected to be stable at ambient and moderately elevated temperatures. Significant thermal degradation would likely require temperatures well above 200°C.[6] Degradation at very high temperatures may lead to the release of toxic gases.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with heating.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80-100°C) for a defined period.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating analytical method (e.g., HPLC-UV) to quantify the remaining this compound and detect any degradation products.

Caption: Workflow for a forced degradation study.

Part 3: Analytical Methods for Quantification

Accurate quantification of this compound is crucial for solubility and stability studies.

Overview of Suitable Techniques

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the analysis of aromatic compounds. This compound is expected to have a strong UV absorbance due to its naphthalene core, making HPLC-UV a sensitive and reliable method for quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile organic compounds. It provides both quantitative information and structural confirmation of the analyte and any potential degradation products.

Example HPLC Method

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Naphthalene has a maximum absorbance around 275 nm. A UV scan of this compound should be performed to determine the optimal wavelength for detection.

-

Injection Volume: 10 µL.

-

Quantification: A calibration curve should be prepared using standards of known concentration.

Conclusion

This compound is a stable aromatic compound with a solubility profile that favors non-polar and moderately polar organic solvents. While generally robust, it may be susceptible to degradation under harsh basic conditions and upon exposure to UV light. For optimal stability, it is recommended to store this compound in a cool, dark place and to use solutions promptly after preparation. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to accurately determine its solubility and assess its stability in various experimental settings.

References

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

-

Investigation of hydrolytic stability of N-trifluoromethyl secondary... - ResearchGate. Available at: [Link]

-

Fluorinated Aromatic Amino Acids.1,2 II. 2- and 3-Trifluoromethyltyrosines. Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

solubility data series. Available at: [Link]

-

SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Available at: [Link]

-

PAH Solubility. Available at: [Link]

-

Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link]

-

Handbook of Aqueous Solubility Data. Available at: [Link]

-

IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Available at: [Link]

-

[PDF] IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures-Revised and Updated. Part 3. Neat Organic Solvents | Semantic Scholar. Available at: [Link]

-

How perfluorination alters PAH stability: Benchmarking DFT with CCSD(T) isomerization energies of perfluorinated PAHs | Request PDF - ResearchGate. Available at: [Link]

-

Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa - ResearchGate. Available at: [Link]

-

Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. Available at: [Link]

-

Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Available at: [Link]

-

Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. Available at: [Link]

-

Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing - MDPI. Available at: [Link]

-

Quantitative determination of fluorine in organic compounds. Available at: [Link]

-

Stability of Polycyclic Aromatic Hydrocarbons during Heating - Journal of Food and Drug Analysis. Available at: [Link]

-

Thermal degradation of fluoropolymers. Available at: [Link]

-

Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. Available at: [Link]

-

Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - MDPI. Available at: [Link]

-

(PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure - ResearchGate. Available at: [Link]

-

THERMAL DEGRADATION STUDIES OF SEVERAL mom FIW*. Available at: [Link]

-

Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. Available at: [Link]

-

Influence of Solvent Temperature and Type on Naphthalene Solubility for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. Available at: [Link]

-

High Stability and Properties of Adsorbed Polycyclic Aromatic Hydrocarbons (PAHs) onto Phosphorene: An atomistic DFT study - ResearchGate. Available at: [Link]

-

Naphthalene | Solubility of Things. Available at: [Link]

-

Photocatalytic degradation of naphthalene: (a) catalyst dosages; (b) kinetic study - ResearchGate. Available at: [Link]

-

High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC - NIH. Available at: [Link]

-

(PDF) Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - ResearchGate. Available at: [Link]

-

THERMAL DEGRADATION PRODUCTS OF POLYTETRAFLUOROETHYLENE (PTFE) UNDER ATMOSPHERIC CONDITION - Dioxin 20XX International Symposium. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 4. pjoes.com [pjoes.com]

- 5. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

Discovery of novel reactions involving 2-(Trifluoromethyl)naphthalene

An In-Depth Technical Guide to the Evolving Chemistry of 2-(Trifluoromethyl)naphthalene: Novel Reactions and Synthetic Frontiers

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Trifluoromethyl Group in Naphthalene Scaffolds

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This is due to the profound and predictable effects the CF₃ group imparts, including increased metabolic stability, enhanced lipophilicity, and altered electronic properties, which can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates. When appended to a naphthalene core, a privileged scaffold in numerous biologically active compounds, the this compound moiety becomes a highly valuable building block for the synthesis of novel therapeutics and functional materials.

This technical guide provides an in-depth exploration of the novel reactions involving this compound. We will move beyond classical transformations and delve into cutting-edge, mechanistically nuanced reactions that have recently emerged. The focus will be on the "why" behind the "how," offering insights into the causal relationships that govern these transformations and providing actionable, detailed protocols for their implementation in a research setting.

Photocatalyzed Cascade Reactions: A New Paradigm for Naphthalene Synthesis

Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. A recently developed novel cascade reaction exemplifies this, enabling the synthesis of polysubstituted trifluoromethylated naphthalenes from readily available starting materials.[1][2][3]

Mechanistic Rationale and Causality

The reaction leverages the photochemical generation of a transient hydroxy-o-quinodimethane intermediate from a 2-methylbenzophenone upon irradiation with visible light.[1][3] This highly reactive intermediate serves as a nucleophile, attacking an α-(trifluoromethyl)alkene. The strong electron-withdrawing nature of the trifluoromethyl group renders the alkene sufficiently electrophilic for this key C-C bond formation to occur.

The subsequent steps are a testament to the elegance of cascade reactions. An intramolecular Paternò-Büchi [2+2] cycloaddition is triggered by the photocatalyst, followed by a retro-[2+2] cycloaddition that expels carbonyl fluoride (COF₂), a thermodynamically favorable process that drives the reaction forward.[1][3] The final step is a dehydrogenative aromatization to yield the stable naphthalene core.[1][3]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the experimental setup for this photocatalyzed cascade reaction.